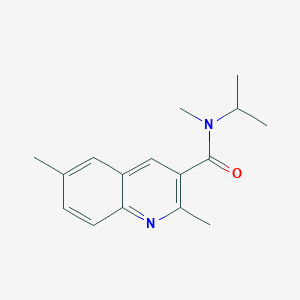![molecular formula C14H23N5O2S B5904766 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea](/img/structure/B5904766.png)
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea, also known as MTU, is a synthetic compound that has been widely used in scientific research. MTU is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of CK2 substrates, leading to the inhibition of downstream signaling pathways. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea has been shown to be highly selective for CK2, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have therapeutic potential as an anticancer agent. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2, with minimal off-target effects. It is also relatively stable and easy to handle, making it a convenient tool for studying CK2 signaling pathways. However, there are also some limitations to its use. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea is a synthetic compound, which may limit its applicability to certain experimental systems. Additionally, the high potency of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea may make it difficult to determine the optimal concentration for use in experiments.
Future Directions
There are several future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea. One area of interest is the development of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea derivatives with improved pharmacological properties, such as increased stability and bioavailability. Another area of interest is the identification of new CK2 substrates and downstream signaling pathways that are regulated by N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea. Finally, the potential therapeutic applications of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea, such as its use as an anticancer or anti-inflammatory agent, warrant further investigation.
Synthesis Methods
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea can be synthesized by reacting 3-methyl-1,2,4-thiadiazol-5-amine with 1-(morpholin-4-ylmethyl)cyclopentylisocyanate in the presence of a base such as triethylamine. The reaction yields N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea as a white solid with a purity of over 95%.
Scientific Research Applications
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is an essential protein kinase that regulates the activity of many proteins involved in cell growth, differentiation, and survival. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea has been shown to inhibit CK2 activity in vitro and in vivo, leading to the identification of new CK2 substrates and downstream signaling pathways.
properties
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-[1-(morpholin-4-ylmethyl)cyclopentyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-11-15-13(22-18-11)16-12(20)17-14(4-2-3-5-14)10-19-6-8-21-9-7-19/h2-10H2,1H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROGWXFZGASTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NC2(CCCC2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)


![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)
![(1S*,4S*)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5904721.png)
![(1S*,4S*)-2-[4-(allyloxy)-3-ethoxybenzoyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B5904739.png)
![(4-sec-butoxy-3-methoxybenzyl)ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B5904745.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-3-(4-hydroxy-2-methylquinolin-3-yl)propanamide](/img/structure/B5904752.png)
![4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5904760.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-ethylpyrimidin-5-yl)-7-fluoroquinoline](/img/structure/B5904783.png)
![5-[(2,2-diallylpiperidin-1-yl)methyl]-N-ethylpyrimidin-2-amine](/img/structure/B5904784.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5904792.png)